Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate
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Overview
Description
Diethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound known for its unique molecular structure and diverse applications in scientific research. This compound is characterized by the presence of a benzofuran core, which is a fused ring system containing both benzene and furan rings. The addition of amino groups and ester functionalities further enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors to form the benzofuran ring system.
Introduction of Amino Groups: Amination reactions are carried out to introduce amino groups at the desired positions on the benzofuran core.
Esterification: The final step involves esterification reactions to introduce the diethyl ester functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Diethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate finds applications in various fields due to its unique properties:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Diethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Angelicin: Another benzofuran derivative with therapeutic applications.
Uniqueness
Diethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other benzofuran derivatives.
2,3-fbenzofuran-3,7-dicarboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-4-28-22(26)16-13-10-14-17(18(21(25)30-14)23(27)29-5-2)15(19(13)31-20(16)24)12-8-6-11(3)7-9-12/h6-10H,4-5,24-25H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSMXGMLIVVIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC)N)C4=CC=C(C=C4)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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